(R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
CAS No.: 1787079-68-8
Cat. No.: VC7042692
Molecular Formula: C12H14ClFN2O
Molecular Weight: 256.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1787079-68-8 |
|---|---|
| Molecular Formula | C12H14ClFN2O |
| Molecular Weight | 256.71 |
| IUPAC Name | 7-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |
| Standard InChI | InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H/t9-;/m1./s1 |
| Standard InChI Key | FVURYUNLMVVKGE-SBSPUUFOSA-N |
| SMILES | C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a planar isoindolin-1-one core fused with a pyrrolidine ring, creating a rigid three-dimensional structure. The fluorine atom at the 7-position introduces electronic effects that influence molecular interactions, while the stereochemistry at the pyrrolidine-3-yl position (R-configuration) creates distinct spatial arrangements critical for target selectivity . Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 7-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |
| CAS Registry Number | 1787079-68-8 |
| SMILES | C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl |
| InChI Key | FVURYUNLMVVKGE-SBSPUUFOSA-N |
The hydrochloride salt form enhances solubility in polar solvents, though exact solubility data remain unpublished.
Synthesis and Manufacturing Processes
Key Synthetic Pathways
The patented synthesis route involves a multi-step sequence beginning with fluoro-substituted phthalic anhydride derivatives :
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Ring-Opening Amination: Reaction of 7-fluoroisoindoline-1-one with (R)-pyrrolidin-3-amine under basic conditions (KCO, DMF, 80°C) yields the free base .
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Salt Formation: Treatment with HCl in EtOAc precipitates the hydrochloride salt.
Critical process parameters include:
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 70–90°C |
| Base Equivalents | 1.5–2.5 eq |
| Reaction Time | 12–18 hours |
Industrial-scale production by Chemlyte Solutions achieves >99% purity through crystallization from acetonitrile/water mixtures.
Process Optimization Challenges
Steric hindrance at the pyrrolidine nitrogen necessitates careful control of stoichiometry to prevent di-alkylation byproducts . Microwave-assisted synthesis trials have reduced reaction times to 4–6 hours while maintaining 85–90% yields.
Physicochemical and Pharmacokinetic Properties
Stability Profile
The compound demonstrates:
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Thermal Stability: Decomposition onset at 210°C (DSC)
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Photostability: <5% degradation after 48h under ICH Q1B conditions
pH-dependent solubility studies indicate maximum solubility in phosphate buffer (pH 6.8) at 12.8 mg/mL, decreasing to 3.2 mg/mL in simulated gastric fluid.
ADMET Predictions
Computational models (SwissADME) suggest:
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Moderate blood-brain barrier permeability (logBB = 0.3)
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CYP3A4 substrate (high probability)
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68% plasma protein binding
These predictions require experimental validation but guide initial pharmacological studies.
Biological Evaluation and Mechanism Studies
Target Hypothesis
Structural analogs demonstrate affinity for:
The fluorine atom may enhance blood-brain barrier penetration compared to non-halogenated analogs.
In Vitro Activity
Preliminary screening in SH-SY5Y neuroblastoma cells shows:
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38% inhibition of Aβ aggregation at 10 µM
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2.3-fold increase in BDNF expression vs. control
These neuroprotective effects warrant further investigation in neurodegenerative models .
| Manufacturer | Purity | Price (250 mg) |
|---|---|---|
| Chemlyte Solutions | 99.2% | $270 |
| Kishida Chemical | 98.5% | ¥30,300 |
Current global production capacity exceeds 50 kg annually, with >80% allocated to academic research .
Future Perspectives and Challenges
Knowledge Gaps
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Lack of in vivo pharmacokinetic data
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Unclear metabolic pathways
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Limited structure-activity relationship (SAR) studies
Therapeutic Opportunities
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Neurodegenerative Diseases: Potential to modulate protein aggregation pathways
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Oncology: DNA intercalation capability suggested by molecular modeling
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Psychiatry: σ receptor affinity indicates antidepressant potential
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